Glycol monostearate

Beschreibung

Nomenclature and Chemical Classification within Organic Esters

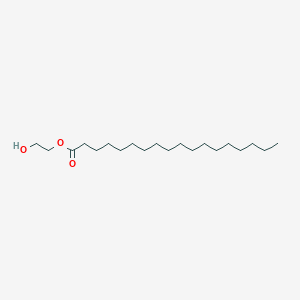

Ethylene (B1197577) glycol monostearate is classified as an organic ester. Specifically, it is the monoester formed from the reaction of ethylene glycol, a diol, with stearic acid, a long-chain saturated fatty acid. wikipedia.orgscribd.com This classification places it within the broader family of fatty acid esters.

Its systematic IUPAC (International Union of Pure and Applied Chemistry) name is 2-hydroxyethyl octadecanoate. wikipedia.orgnih.gov However, it is commonly known by several synonyms in commercial and academic literature, including:

Glycol Stearate (B1226849) wikipedia.orgspectrumchemical.comanveya.com

this compound wikipedia.organveya.com

2-Hydroxyethyl Stearate wikipedia.org

Monoethylene this compound elchemy.com

The compound is identified by the CAS (Chemical Abstracts Service) Registry Number 111-60-4. wikipedia.orgspectrumchemical.comcdhfinechemical.com

Table 1: Chemical Identification of Ethylene this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-hydroxyethyl octadecanoate wikipedia.org |

| Common Synonyms | Glycol Stearate, this compound wikipedia.organveya.com |

| CAS Number | 111-60-4 wikipedia.orgcdhfinechemical.com |

| Molecular Formula | C₂₀H₄₀O₃ wikipedia.orgcdhfinechemical.comfengchengroup.com |

| Molecular Weight | 328.53 g/mol wikipedia.orgchemicalbook.com |

Historical Context of EGMS Discovery and Early Research Applications

While a specific date for the initial synthesis of Ethylene this compound is not prominently documented in readily available literature, its development is intrinsically linked to the advancement of industrial chemistry, particularly in the production of surfactants and emulsifiers. The primary method for its production has been the esterification of stearic acid and ethylene glycol, often using an acid catalyst like sulfuric acid or p-toluenesulfonic acid. guidechem.comscribd.com

Early research and applications of EGMS focused on its utility as a versatile formulating agent. In the cosmetics and detergent industries, it was quickly recognized for its ability to impart a desirable pearlescent or opalescent appearance to liquid products such as shampoos, liquid soaps, and bath lotions. guidechem.comscribd.comanveya.com This pearlescent effect is achieved when EGMS, dissolved in a warm surfactant solution, crystallizes into small, plate-like structures upon cooling, which then reflect light. guidechem.comsinocurechem.com Beyond its aesthetic contributions, early applications utilized its properties as a non-ionic surfactant, emulsifier, and thickener to improve the stability and texture of creams and lotions. innospk.compadidavarandegan.com

Significance of Ethylene this compound in Modern Chemical Science

In contemporary chemical science and industry, Ethylene this compound remains a compound of significant interest due to its multifunctional properties and wide range of applications. google.com Its importance stems from its effectiveness as a versatile non-ionic surfactant, emulsifier, and opacifying agent. guidechem.comgoogle.comdadiachemi.com

Key Research and Application Areas:

Surfactant and Emulsifier: EGMS is widely used to stabilize emulsions by reducing the surface tension between oil and water-based ingredients. innospk.comanveya.com This is crucial in the formulation of creams, lotions, and other personal care products to prevent phase separation and ensure product uniformity. innospk.comfarmoganic.comdadiachemi.com

Pearlescing and Opacifying Agent: A primary application is to provide a rich, pearly, and opaque appearance to liquid personal care products like shampoos and body washes. elchemy.comshreekrishnaenviroventure.comanveya.com The delicate pearl effect of EGMS is often preferred over the stronger pearlescence produced by ethylene glycol distearate (EGDS). sinocurechem.comzbruxing.com

Viscosity Modifier: It serves as a thickening agent, enhancing the texture and consistency of formulations to create a more luxurious and creamy feel. innospk.comanveya.comanveya.com

Industrial Applications: Beyond cosmetics, EGMS is used as a lubricant, dispersant, and anti-static agent in metal processing and fiber processing. guidechem.comzbruxing.com It also finds use in the plastics industry as an additive to improve processing performance. padidavarandegan.com

Advanced Synthesis Research: Modern research is actively exploring more environmentally friendly and efficient synthesis methods. A significant area of investigation is the use of enzymatic esterification with immobilized lipases as catalysts. acs.org This solvent-free approach can achieve high conversion rates (near 100%) and allows for enzyme recycling, presenting a promising alternative to traditional chemical routes. acs.org

Table 2: Physical and Chemical Properties of Ethylene this compound

| Property | Value |

|---|---|

| Appearance | White to off-white/pale yellow waxy flakes or solid elchemy.comanveya.comfengchengroup.com |

| Melting Point | 55-60 °C (131-140 °F) wikipedia.orgalvina.uz |

| Boiling Point | >400 °C (752 °F) wikipedia.org |

| Density | ~0.878 g/cm³ dadiachemicals.com |

| Solubility | Insoluble in water; Soluble in hot alcohols, chloroform, ether, and hydrocarbons elchemy.comanveya.comzbruxing.com |

| Saponification Value | 170-190 mg KOH/g elchemy.comottokemi.com |

| Acid Value | ≤6 mg KOH/g guidechem.comottokemi.com |

Scope and Research Objectives for Comprehensive EGMS Investigation

A comprehensive investigation into Ethylene this compound involves several key research objectives aimed at enhancing its synthesis, understanding its properties, and expanding its applications. The scope of this research is multidisciplinary, touching upon organic chemistry, materials science, and industrial formulation.

Future Research Objectives:

Optimization of Green Synthesis Routes: A primary objective is to further develop and optimize sustainable synthesis methods. This includes detailed investigation into various enzymatic catalysts, reaction conditions (temperature, agitation), and reactor designs to improve yield, reduce reaction times, and enhance the economic feasibility of enzymatic production on an industrial scale. acs.org

Characterization of Crystalline Structures: Further research is needed to fully understand the relationship between the crystallization process of EGMS in surfactant systems and the resulting pearlescent effect. Investigating how different factors (e.g., cooling rate, presence of other ingredients) influence crystal size, shape, and stability could lead to more controlled and enhanced visual effects in products.

Exploration in Novel Delivery Systems: The emulsifying and stabilizing properties of EGMS make it a candidate for investigation in advanced delivery systems within the pharmaceutical and food industries. Research could focus on its role as an excipient to modulate drug release or to encapsulate and protect active ingredients.

Development of Plant-Based Variants: With increasing consumer demand for sustainable and ethically sourced ingredients, a key research avenue is the development and certification of EGMS derived exclusively from plant-based sources, such as sustainable palm oil (RSPO-certified) or other vegetable oils. shreekrishnaenviroventure.com

Performance in High-Performance Formulations: Investigating the functionality of EGMS in new and complex formulations, such as high-performance industrial lubricants or specialized polymer composites, could unlock new applications and markets for this versatile compound. padidavarandegan.com

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-hydroxyethyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h21H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVNOJDQRGSOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9004-99-3 | |

| Record name | Polyethylene glycol monostearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5026881 | |

| Record name | 2-Hydroxyethyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Liquid, Light tan solid; [Hawley] | |

| Record name | Octadecanoic acid, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polyethylene glycol stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6755 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

MYRJ 45: 500 °F OC | |

| Record name | POLYETHYLENE GLYCOL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

POLYETHYLENE GLYCOL ESTERS AND ETHERS INCR THE WATER SOLUBILITY OF TYROTHRICIN., SOL IN CARBON TETRACHLORIDE, PETROLEUM BENZIN, CHLOROFORM, ETHER; SLIGHTLY SOL IN ALCOHOL; INSOL IN WATER /POLYETHYLENE GLYCOL 400 MONOSTEARATE USP XVI/, GENERALLY SOL OR DISPERSIBLE IN WATER, SOL IN TOLUENE, ACETONE, ETHER AND ETHANOL | |

| Record name | POLYETHYLENE GLYCOL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CREAM-COLORED SOFT, WAXY OR PASTY SOLID @ 25 °C | |

CAS No. |

111-60-4, 86418-55-5, 9004-99-3 | |

| Record name | Glycol monostearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol monostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene glycol monostearate SE | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086418555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cremophor A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tegin G | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxooctadecyl)-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCOL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0324G66D0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POLYETHYLENE GLYCOL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polyoxyethylene 40 monostearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

MP: 30-34 °C /POLYETHYLENE GLYCOL 400 MONOSTEARATE USP XVI/, 60.00 to 61.00 °C. @ 760.00 mm Hg | |

| Record name | POLYETHYLENE GLYCOL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polyoxyethylene 40 monostearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Reaction Pathways of Ethylene Glycol Monostearate

Traditional Chemical Synthesis Methodologies

The conventional approach to synthesizing ethylene (B1197577) glycol monostearate is through the direct esterification of stearic acid with ethylene glycol. This reaction is typically catalyzed by an acid and can be performed with or without a solvent.

Acid-Catalyzed Esterification of Stearic Acid and Ethylene Glycol

The most common method for producing ethylene this compound is the Fischer esterification, where stearic acid is reacted with ethylene glycol in the presence of an acid catalyst. masterorganicchemistry.com This equilibrium reaction involves the formation of an ester and water. masterorganicchemistry.com

The reaction proceeds through a series of protonation and nucleophilic attack steps. masterorganicchemistry.com First, the acid catalyst protonates the carbonyl oxygen of the stearic acid, enhancing the electrophilicity of the carbonyl carbon. The hydroxyl group of ethylene glycol then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer from the hydroxyl group of the ethylene glycol to one of the hydroxyl groups of the stearic acid, forming a good leaving group (water). Finally, the elimination of water and deprotonation of the resulting intermediate yields ethylene this compound. masterorganicchemistry.com All steps in this process are in equilibrium. masterorganicchemistry.com

The kinetics of the reaction are influenced by factors such as temperature, reactant concentrations, and catalyst loading. The reaction rate generally increases with temperature and catalyst concentration.

Various acid catalysts are employed to accelerate the esterification process. Commonly used homogeneous catalysts include sulfuric acid and p-toluenesulfonic acid (PTSA). smolecule.com Camphor-β-sulphonic acid has been shown to be a more efficient catalyst than naphthalene-β-sulphonic acid, leading to products with less color darkening. rsc.org Heterogeneous solid acid catalysts, such as silica (B1680970) gel loaded with a high-performance solid acid, have also been utilized to simplify catalyst recovery and reduce environmental impact. google.com The choice and concentration of the catalyst significantly impact the reaction rate and yield. For instance, using p-toluenesulfonic acid can lead to yields as high as 96.34%. guidechem.com

Optimizing reaction parameters is crucial for maximizing the yield of ethylene this compound while minimizing the formation of byproducts like ethylene glycol distearate.

Temperature: The reaction temperature influences the rate of esterification. Studies have shown that a temperature of 180°C with a 1:1 molar ratio of stearic acid to ethylene glycol results in a 43.5% yield of the monoester. tanta.edu.eg Solvent-free methods can utilize temperatures between 190–255°C to achieve nearly quantitative yields. One patented method specifies an initial heating temperature of 190°C, with the reaction proceeding at a temperature above this. google.com Another study found that at 150°C, the reaction reaches 90% completion in 6 hours.

Molar Ratios: The molar ratio of ethylene glycol to stearic acid is a critical factor. An excess of ethylene glycol can shift the equilibrium towards the formation of the monoester. tanta.edu.eg Increasing the molar ratio of ethylene glycol to stearic acid from 1:1 to 5:1 can increase the yield to around 61%. tanta.edu.eg A further increase to a 9:1 ratio at 140°C can produce a yield of 77.8%. tanta.edu.eg However, an excess of ethylene glycol can also lead to higher purification costs. A molar ratio of 1:3 for stearic acid to ethylene glycol has been reported as optimal in some studies. guidechem.com

Reaction Time: The duration of the reaction affects the conversion of stearic acid and the product distribution. A reaction time of 50 minutes has been reported to yield up to 96.34% of ethylene this compound under specific conditions. guidechem.com Longer reaction times, such as 3 to 4 hours, are also common. A study showed that a reaction period of 6 hours was required to achieve a 90% yield of the monoester. tanta.edu.eg

Table 1: Optimization of Reaction Parameters for Ethylene this compound Synthesis

| Parameter | Condition | Yield/Result | Reference |

| Temperature | 180°C (1:1 molar ratio) | 43.5% | tanta.edu.eg |

| Temperature | 140°C (9:1 molar ratio) | 77.8% | tanta.edu.eg |

| Temperature | 150°C | 90% completion in 6 hours | |

| Molar Ratio (Ethylene Glycol:Stearic Acid) | 1:1 | 43.5% | tanta.edu.eg |

| Molar Ratio (Ethylene Glycol:Stearic Acid) | 5:1 | ~61% | tanta.edu.eg |

| Molar Ratio (Ethylene Glycol:Stearic Acid) | 9:1 | 77.8% | tanta.edu.eg |

| Molar Ratio (Stearic Acid:Ethylene Glycol) | 1:3 | 96.34% | guidechem.com |

| Reaction Time | 50 minutes | 96.34% | guidechem.com |

| Reaction Time | 3-4 hours | Esterification completion | |

| Reaction Time | 6 hours | 90% | tanta.edu.eg |

The esterification reaction can be carried out in the presence of a solvent, which can aid in the removal of water, a byproduct of the reaction. Azeotropic solvents like toluene (B28343) or cyclohexane (B81311) can be used to drive the reaction forward by continuously removing water from the reaction mixture. guidechem.com For example, using toluene as a water-carrying agent has been shown to be effective. guidechem.com The use of solvents can improve conversion rates but also adds complexity to the process, including the need for solvent recovery and potential environmental concerns.

Microwave-Assisted Synthesis of Ethylene this compound

Microwave-assisted synthesis has emerged as a rapid and energy-efficient alternative to conventional heating for producing ethylene this compound. guidechem.com This method significantly reduces reaction times.

Under microwave irradiation, the synthesis can be optimized by adjusting parameters such as catalyst dosage, microwave power, and reaction time. guidechem.com For instance, using p-toluenesulfonic acid as a catalyst, optimal conditions have been identified as a 1.1:1 molar ratio of ethylene glycol to stearic acid, a catalyst dosage of 0.3% by mass, a microwave power of 800W, and a reaction time of 16 minutes. Another study using p-aminobenzenesulfonic acid as a catalyst reported the same optimal conditions. guidechem.com Microwave irradiation at 300 W and 100°C can reduce the reaction time to 1–2 hours, leading to a 40% increase in energy efficiency compared to conventional heating.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | 3-4 hours | 16 minutes | |

| Reaction Time | 6 hours | 1-2 hours | tanta.edu.eg |

| Energy Efficiency | - | 40% higher | |

| Catalyst | Sulfuric acid, p-toluenesulfonic acid | p-toluenesulfonic acid, p-aminobenzenesulfonic acid | guidechem.com |

Enzymatic Synthesis of Ethylene this compound

Enzymatic synthesis represents a "green" alternative to chemical methods, offering high specificity, mild reaction conditions, and reduced environmental impact. acs.org

The enzymatic production of ethylene this compound in a solvent-free system has been successfully demonstrated using commercial immobilized lipases, such as Novozym 435 and NS 88011. acs.org This method is notable for achieving very high reaction conversions, often approaching 100%. acs.orgfigshare.comresearchgate.net A key advantage of using immobilized enzymes is their stability and potential for reuse over multiple reaction cycles, which enhances the economic viability of the process. acs.orgacs.org Studies have shown satisfactory results with enzyme reuse for up to four cycles. acs.org Furthermore, the process has proven to be scalable, with a 9-fold scale-up still achieving conversions as high as 99%. acs.orgfigshare.com

The lipase-catalyzed esterification follows a mechanism known as the Ping-Pong Bi-Bi mechanism. researchgate.net This is a two-step, reversible process:

Acylation : The first step involves the nucleophilic attack of a serine residue within the lipase's active site on the carboxyl group of the stearic acid. This forms a tetrahedral intermediate which then releases a water molecule, resulting in a covalent acyl-enzyme complex.

Alcoholysis : In the second step, the ethylene glycol molecule enters the active site and acts as a nucleophile, attacking the acyl-enzyme complex. This leads to the formation of a second tetrahedral intermediate, which then collapses, releasing the ethylene this compound and regenerating the free enzyme. researchgate.net

The rate of enzymatic conversion is influenced by physical and chemical parameters, including enzyme concentration and agitation speed. Agitation is crucial as it promotes the miscibility of the substrates and prevents the enzyme from settling in the reactor. acs.org Research evaluating agitation at 600 and 1000 rpm found that 600 rpm was sufficient for high conversion using immobilized lipases like Novozym 435. acs.org

Enzyme concentration also plays a direct role in the reaction rate. While higher concentrations generally lead to faster conversions, studies have shown that even very low concentrations of lipase (B570770) can yield excellent results. In one study, a concentration of just 0.1 wt% of Novozym 435 achieved approximately 90% conversion, demonstrating the high efficiency of the biocatalyst. acs.org

Interactive Table: Effect of Novozym 435 Concentration on Conversion

| Enzyme Concentration (wt%) | Approximate Conversion (%) after 48h |

| 0.1 | ~90 |

| 0.5 | >95 |

| 1.0 | >95 |

| 2.0 | >95 |

Data derived from graphical representations in Pereira et al. (2018). The reaction was conducted at 75°C and 600 rpm. acs.org

Biocatalysis with Immobilized Lipases

Solvent-Free Enzymatic Production Techniques

The enzymatic synthesis of ethylene this compound represents a significant advancement over traditional chemical methods, primarily by operating under solvent-free conditions. This approach involves the direct esterification of ethylene glycol with stearic acid, catalyzed by immobilized lipases. Key research in this area has demonstrated the high efficiency of this method, achieving near-complete conversion of reactants into the desired product. figshare.com

Commercial immobilized lipases, such as Novozym 435 (from Candida antarctica) and NS 88011, have been successfully employed as biocatalysts in this process. acs.orgacs.org The reactions are typically conducted in a controlled reactor environment where parameters like temperature, agitation speed, and enzyme concentration are carefully managed to maximize yield. For instance, studies have shown that reaction conversions of approximately 100% can be attained under various tested conditions. figshare.comacs.org

The process begins with the solubilization of stearic acid, followed by the addition of ethylene glycol and the lipase catalyst. acs.org The reaction mixture is then subjected to continuous agitation to ensure proper mixing and contact between the substrates and the enzyme. The absence of a solvent not only simplifies product purification but also aligns with the principles of green chemistry by reducing volatile organic compound (VOC) emissions.

Table 1: Parameters in Solvent-Free Enzymatic Synthesis of EGMS

| Parameter | Condition/Value | Finding | Source |

| Enzymes | Novozym 435, NS 88011 | Both are effective immobilized lipases for the reaction. | acs.orgacs.org |

| Temperature | 75 °C | An optimal temperature for achieving high conversion rates. | acs.org |

| Agitation | 600 - 1000 rpm | Crucial for substrate miscibility and preventing enzyme settling. | acs.org |

| Enzyme Conc. | 0.5% - 2% (w/w) | Concentrations as low as 0.5% can lead to ~99% conversion. | unife.itresearchgate.net |

| Substrate Ratio | 1:1 (stearic acid:ethylene glycol) | A common molar ratio used for the synthesis. | acs.org |

| Reaction Time | 24 - 48 hours | High conversions are typically achieved within this timeframe. | acs.orgunife.it |

| Conversion Rate | Up to 100% | Achievable under optimized solvent-free conditions. | figshare.comacs.org |

Enzyme Recycling and Operational Stability in EGMS Synthesis

A critical factor for the economic viability of enzymatic processes is the ability to reuse the biocatalyst. In the synthesis of ethylene this compound, the immobilized nature of lipases like Novozym 435 facilitates their recovery and subsequent reuse. figshare.comacs.org At the completion of the esterification reaction, the enzyme can be separated from the product mixture through simple physical processes such as decantation and filtration. acs.org

After separation, the enzyme is typically washed to remove any residual product or unreacted substrates. A common procedure involves washing with a solvent like n-hexane at a moderate temperature (e.g., 50°C), followed by drying. acs.org This regeneration process prepares the biocatalyst for use in subsequent reaction cycles.

Process Optimization for Industrial-Scale Enzymatic Production

Scaling up the enzymatic synthesis of ethylene this compound from the laboratory bench to an industrial scale is a promising prospect. figshare.comacs.org Studies have shown that the process maintains high efficiency even when the system is scaled up significantly. A nine-fold increase in the reaction volume has been demonstrated to achieve conversions of up to 99%, mirroring the success of smaller-scale experiments. figshare.comacs.org

Key variables that are fundamental to achieving high conversions during scale-up include temperature and agitation. unife.it Proper control over these parameters ensures that the reaction environment remains optimal for enzyme activity and substrate interaction, even in larger reactors. The successful scale-up proves the potential for adopting the enzymatic route for industrial-level production of EGMS, offering a viable and efficient alternative to conventional chemical processes. acs.org This makes the enzymatic esterification process an interesting and promising route for commercial applications. acs.org

Advantages and Disadvantages of Enzymatic vs. Chemical Synthesis from a Research Perspective

From a research standpoint, the enzymatic synthesis of ethylene this compound offers several distinct advantages over traditional chemical synthesis, which often relies on catalysts like p-toluenesulfonic acid or sulfuric acid.

Advantages of Enzymatic Synthesis:

Milder Reaction Conditions: Enzymes operate under less harsh temperature and pressure conditions, which can reduce energy consumption. researchgate.net

High Specificity: Lipases are highly selective, leading to fewer side reactions and byproducts. This results in a purer final product with better quality characteristics. figshare.comacs.org

Environmental Friendliness: As a "green" process, it often utilizes solvent-free systems, reducing waste and avoiding the use of hazardous chemical catalysts. acs.orgnih.gov

Catalyst Reusability: Immobilized enzymes can be recovered and reused for multiple cycles, which helps to make the process more economically feasible. acs.org

Disadvantages of Enzymatic Synthesis:

Enzyme Cost: Biocatalysts can be more expensive than chemical catalysts, although their reusability mitigates this cost over time.

Reaction Time: Enzymatic reactions can sometimes be slower than their chemical counterparts.

Enzyme Stability: While immobilization enhances stability, enzymes can still be sensitive to operational conditions, and their activity may decline over repeated uses. nih.gov

Table 2: Comparison of Synthesis Methods

| Feature | Enzymatic Synthesis | Chemical Synthesis |

| Catalyst | Immobilized Lipases (e.g., Novozym 435) | Strong Acids (e.g., Sulfuric Acid) |

| Conditions | Milder temperatures, atmospheric pressure | High temperatures, sometimes vacuum |

| Specificity | High, fewer byproducts | Lower, potential for side reactions |

| Purity | High product purity | May require extensive purification |

| Environmental | "Green," solvent-free potential, biodegradable catalyst | Use of harsh chemicals, potential for hazardous waste |

| Catalyst Reuse | Yes, multiple cycles demonstrated | Typically not reused |

| Reaction Speed | Can be slower | Generally faster |

Advanced Synthesis Considerations

Minimizing Impurity Formation During Synthesis

A significant advantage of employing enzymatic catalysts for ethylene this compound synthesis is the inherent reduction in impurity formation. researchgate.net The high specificity of lipases ensures that the esterification reaction between the carboxylic acid group of stearic acid and the hydroxyl group of ethylene glycol is the primary reaction pathway. This minimizes the occurrence of secondary reactions, which are more common in chemical synthesis processes that use non-specific acid catalysts. researchgate.net The product obtained via enzymatic synthesis demonstrates very good characteristics, such as a low acidity index and the expected iodine value, indicating a high-purity final product suitable for applications in industries like cosmetics. acs.orgacs.org

Green Chemistry Approaches in EGMS Production

The enzymatic production of ethylene this compound is a prime example of applying green chemistry principles to industrial processes. nih.gov This approach is considered an environmentally safe route for producing emollient esters. researchgate.net

Key green aspects of this synthesis method include:

Use of Biocatalysts: Enzymes are natural, biodegradable catalysts, offering an alternative to potentially hazardous chemical catalysts. nih.gov

Solvent-Free Reaction: Conducting the synthesis without a solvent reduces waste, eliminates the need for costly and energy-intensive solvent removal steps, and prevents the release of volatile organic compounds (VOCs). figshare.comunife.it

Energy Efficiency: The milder operating temperatures required for enzymatic reactions contribute to lower energy consumption compared to conventional chemical methods. researchgate.net

Renewable Raw Materials: The substrates, stearic acid (often derived from vegetable or animal fats) and ethylene glycol, can be sourced from renewable feedstocks, further enhancing the sustainability of the process.

These factors position the enzymatic synthesis of EGMS as a sustainable and environmentally responsible manufacturing process. acs.org

Scale-Up Methodologies and Challenges in EGMS Manufacturing

The transition from laboratory-scale synthesis to industrial-scale manufacturing of Ethylene this compound (EGMS) is a critical step that determines the economic viability and market competitiveness of the product. This process involves complex considerations, from the selection of an appropriate production methodology to overcoming a series of technical and economic challenges. Success hinges on achieving high-volume output while maintaining product quality, purity, and cost-effectiveness.

Scale-Up Methodologies

The industrial production of EGMS can be approached through several methodologies, with the choice largely dependent on production volume, market demand, product flexibility, and economic factors. chemicalprocessing.com The most common approaches are batch, semi-batch, and continuous processing. google.com

Batch and Semi-Batch Processes: Batch production is a common methodology for specialty chemicals like EGMS, particularly for smaller to medium production volumes. pegrex.co.uk In this method, a defined quantity of reactants—stearic acid and ethylene glycol—are loaded into a reactor, and the reaction proceeds through all stages (heating, catalysis, reaction, cooling, and initial purification) within the same vessel. chemicalprocessing.compegrex.co.uk This approach offers flexibility, allowing for the production of different product grades or switching to other products using the same equipment. However, it can be time-consuming due to the sequential nature of the steps and may have batch-to-batch variability. pegrex.co.uk Semi-batch processes offer a variation where one reactant is fed into the reactor over time, which can help in controlling reaction rates and temperature. google.com

Continuous Processes: For large-scale, continuous production, a continuous process is often more economical. chemicalprocessing.com In this setup, raw materials are continuously fed into a reactor system, and the product is continuously withdrawn. pegrex.co.uk This method is characterized by higher throughput, better product consistency, and potentially lower operating costs due to optimized energy usage and automation. chemicalprocessing.com However, continuous processes require a significant initial capital investment and are less flexible than batch operations. chemicalprocessing.com They are best suited for a dedicated product line with stable, high-volume demand. pegrex.co.uk The process for hydrochlorination of glycerin, a related polyol esterification, can be run in batch, semi-continuous, or continuous modes, highlighting the adaptability of these methodologies to similar chemical processes. google.com

The choice between these methodologies is a strategic one, balancing the high efficiency of continuous production against the flexibility of batch systems. For EGMS, where different grades (e.g., cosmetic vs. industrial) and purity levels are required, batch or semi-batch processes are frequently employed. globalgrowthinsights.comexactitudeconsultancy.com

Interactive Table 1: Comparison of EGMS Production Scale-Up Methodologies

| Feature | Batch Process | Continuous Process |

| Production Volume | Ideal for small to medium runs. pegrex.co.uk | Best for large, high-volume production. chemicalprocessing.com |

| Flexibility | High; easy to switch between products or grades. chemicalprocessing.com | Low; dedicated to a single product. chemicalprocessing.com |

| Capital Investment | Lower initial cost. chemicalprocessing.com | High initial capital expenditure (CAPEX). openpr.com |

| Operating Cost | Can be higher due to downtime between batches. | Generally lower due to automation and efficiency. chemicalprocessing.com |

| Consistency | Potential for batch-to-batch variation. | High product consistency. |

| Suitability for EGMS | Common for producing various cosmetic and industrial grades. globalgrowthinsights.com | Economical for a stable, high-demand market. |

Challenges in EGMS Manufacturing Scale-Up

Scaling up EGMS production presents several significant challenges that must be addressed to ensure an efficient, safe, and profitable manufacturing process.

Raw Material Volatility and Sourcing: The manufacturing cost of EGMS is directly tied to the prices of its primary raw materials, stearic acid and ethylene glycol. futuremarketinsights.com These prices can be volatile, impacting profitability. openpr.com Supply chain disruptions can further complicate production schedules and increase costs. globalgrowthinsights.com Establishing a reliable and cost-effective supply chain is a fundamental challenge for large-scale operations. openpr.com

Reaction Kinetics and Control: The esterification of stearic acid with ethylene glycol is a reversible reaction. atamanchemicals.comsinocurechem.com Achieving high conversion rates (often exceeding 99%) requires precise control over reaction conditions such as temperature, pressure, and agitation. acs.orggoogle.com What works in a small lab flask does not linearly translate to a large industrial reactor. Heat and mass transfer limitations can become significant, leading to non-uniform reaction conditions and the formation of byproducts like ethylene glycol distearate (EGDS). researchgate.net Implementing precise temperature control and efficient mixing is critical. openpr.com

Catalyst Management:

Chemical Catalysts: Traditional methods often use acid catalysts like sulfuric acid or p-toluenesulfonic acid. google.comgoogle.com While effective, these catalysts can cause equipment corrosion and necessitate complex neutralization and purification steps, generating waste. google.commdpi.com

Enzymatic Catalysts: "Green" chemistry approaches using immobilized lipases as biocatalysts are gaining traction. researchgate.net These solvent-free methods can achieve high conversion rates (up to 99%) under milder conditions. acs.orgfigshare.comresearchgate.net However, challenges include the higher cost of enzymes, potential for deactivation, and the need for efficient catalyst recovery and reuse to be economically viable. researchgate.netjenergychem.com Studies have shown satisfactory reuse for up to four cycles. researchgate.netacs.orgfigshare.com

Product Purification: Separating the final EGMS product from unreacted starting materials, the catalyst, and byproducts is a major hurdle. openpr.comnih.gov For cosmetic applications, very high purity is required, often exceeding 99.9%. globalgrowthinsights.comgoogle.com The process typically involves steps like washing, filtration, and drying. google.com Distillation may also be used, but the similar boiling points of the components can make it challenging. researchgate.net The presence of byproducts can affect the final properties of the EGMS, such as its pearlescent effect in personal care products. atamanchemicals.com

Economic and Regulatory Hurdles:

High Capital Expenditure (CAPEX): Setting up a manufacturing plant requires significant investment in specialized equipment, including reactors and purification units. openpr.com

Regulatory Compliance: Manufacturers must adhere to stringent safety, environmental, and purity regulations imposed by bodies like the FDA and REACH, which adds to compliance costs. futuremarketinsights.com

Sustainability: There is growing market demand for products made via sustainable and eco-friendly processes, pushing manufacturers to adopt greener technologies and reduce their carbon footprint. globalgrowthinsights.comopenpr.comacs.org

Interactive Table 2: Key Challenges in EGMS Manufacturing Scale-Up

| Challenge | Description | Potential Mitigation Strategies |

| Reaction Control | Maintaining optimal temperature, pressure, and mixing in large reactors to maximize conversion and minimize byproducts. openpr.comresearchgate.net | Advanced process control systems, optimized reactor design for efficient heat and mass transfer, use of intensified methods like microwave irradiation. researchgate.net |

| Catalyst Deactivation | Loss of catalyst activity over time, whether chemical (corrosion, side reactions) or enzymatic (denaturation). jenergychem.commdpi.com | Use of more stable catalysts (e.g., solid acid catalysts), optimization of reaction conditions to prolong catalyst life, development of robust enzyme immobilization techniques. researchgate.net |

| Product Purification | Achieving high purity (>99%) by removing unreacted materials, byproducts (EGDS), and catalyst residues. globalgrowthinsights.comopenpr.comnih.gov | Multi-stage purification processes (washing, filtration, crystallization), advanced separation technologies. google.com |

| Cost Management | High CAPEX for equipment and fluctuating costs of raw materials and energy. openpr.comfuturemarketinsights.com | Long-term contracts for raw materials, process optimization for energy efficiency, exploring continuous manufacturing for high volumes. chemicalprocessing.com |

| Sustainability | Environmental impact of the process, including waste generation and energy consumption. openpr.comacs.org | Adoption of green chemistry principles, such as solvent-free enzymatic synthesis, catalyst recycling, and waste minimization. acs.orgresearchgate.net |

Research Findings

Recent research has focused heavily on overcoming these challenges, particularly through enzymatic synthesis. Studies have demonstrated the feasibility of producing EGMS with high conversion rates in solvent-free systems, which is highly desirable for industrial applications. acs.org A notable finding is the successful nine-fold scale-up of an enzymatic process, achieving conversions up to 99%, which indicates a promising path for industrial-level application. researchgate.netacs.orgfigshare.comresearchgate.net

Interactive Table 3: Research Findings on Enzymatic EGMS Synthesis Scale-Up

| Parameter | Research Finding | Source(s) |

| Catalyst | Commercial immobilized lipases (e.g., Novozym 435) are effective. | acs.orgacs.org |

| System | Solvent-free systems are viable and environmentally friendly. | researchgate.netacs.orgfigshare.comresearchgate.net |

| Conversion Rate | Achieved conversions around or up to 99-100%. | acs.orgacs.orgfigshare.comresearchgate.net |

| Key Variables | Temperature, agitation, and enzyme concentration are critical factors. | acs.orgresearchgate.netunife.it |

| Catalyst Reuse | Satisfactory results with reuse for up to four cycles. | researchgate.netacs.orgfigshare.com |

| Scale-Up Potential | A 9-fold scale-up successfully maintained high conversion rates (99%). | researchgate.netacs.orgfigshare.comresearchgate.net |

Analytical Methodologies for Ethylene Glycol Monostearate

Chromatographic Techniques for EGMS Characterization

The characterization of Ethylene (B1197577) Glycol Monostearate (EGMS), a compound formed from the esterification of ethylene glycol and stearic acid, relies on precise analytical methodologies to ensure its purity and compositional integrity. hallstarbeauty.com Chromatographic techniques are central to this process, offering powerful tools for separating, identifying, and quantifying EGMS and its related substances. These methods are essential for quality control in industrial applications, particularly in the cosmetics and personal care industries where EGMS is widely used as an emulsifier, opacifier, and pearlizing agent. ibhacares.incamachem.com Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed to provide a comprehensive analytical profile of the compound.

Gas Chromatography (GC) for Purity and Compositional Analysis

Gas Chromatography (GC) is a robust analytical technique for assessing the purity and composition of Ethylene this compound. The commercial product often contains a mixture of the monoester and diester (ethylene glycol distearate), alongside residual starting materials like stearic acid and ethylene glycol. hallstarbeauty.com GC analysis is crucial for quantifying these components and identifying other potential impurities. The technique separates compounds based on their volatility and interaction with a stationary phase within a column, making it suitable for analyzing the fatty acid and glycol components of EGMS after appropriate sample preparation. gcms.cz

A typical GC analysis for industrial-grade ethylene glycol aims to identify and quantify impurities such as diethylene glycol, triethylene glycol, and others that may arise from the manufacturing process. nih.gov This principle is extended to EGMS analysis, where the focus is on separating the monoester from the distearate and unreacted precursors. The method's high sensitivity allows for the detection of trace-level impurities, with limits of detection (LOD) reported as low as 0.0002% for some impurities in ethylene glycol. nih.gov

Due to the presence of polar hydroxyl groups and the relatively high boiling point of EGMS and its potential impurities, direct GC analysis can be challenging, often resulting in poor peak shape and thermal degradation. s4science.at Derivatization is a chemical modification technique used to convert non-volatile or semi-volatile compounds into more volatile derivatives, making them amenable to GC analysis. phenomenex.blogresearchgate.net This process typically involves replacing active hydrogen atoms in polar functional groups (like the hydroxyl group in EGMS) with a non-polar group. phenomenex.blog

For compounds containing hydroxyl groups, such as the glycol moiety in EGMS, silylation is a common and effective derivatization strategy. phenomenex.blog Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the hydroxyl group to form a less polar and more volatile trimethylsilyl (TMS) ether. chromforum.org This transformation improves chromatographic resolution and detection sensitivity. phenomenex.blog Other strategies can include acylation or alkylation, depending on the specific analytes of interest. researchgate.net For instance, a novel derivatization technique using 4-carbethoxyhexafluorobutyryl chloride has been described for ethylene glycol, which yields less volatile derivatives that are free from serum matrix interference, a concept applicable to other complex matrices. nih.gov Chemical derivatization is often an indispensable step in the pre-analytical phase for determining many chemical compounds using GC-MS. nih.gov

Table 1: Common Derivatization Reagents for GC Analysis of Compounds with Hydroxyl Groups

| Reagent Name | Abbreviation | Target Functional Group | Derivative Formed | Key Advantages |

|---|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyls, Carboxylic Acids | Trimethylsilyl (TMS) Ether/Ester | Strong silylating agent, volatile byproducts |

| N-trimethylsilylimidazole | TMSI | Hydroxyls, Carboxylic Acids | Trimethylsilyl (TMS) Ether/Ester | Highly selective for hydroxyl groups |

The choice of detector in GC is critical for achieving the desired sensitivity and specificity.

Flame Ionization Detector (FID): The FID is a widely used detector for the quantitative analysis of organic compounds. It offers high sensitivity, a wide linear range, and robustness. In the analysis of EGMS, the FID responds to the carbon atoms in the molecule as they are combusted in a hydrogen-air flame, generating a current proportional to the amount of analyte. This makes it an excellent choice for purity assays and quantifying the relative amounts of monoester, diester, and other organic impurities. cdc.gov

Mass Spectrometry (MS): When coupled with GC, Mass Spectrometry (GC-MS) is a powerful tool for both qualitative and quantitative analysis. gcms.cz The MS detector ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio (m/z), and provides a mass spectrum that serves as a chemical fingerprint for identification. gcms.cz This is invaluable for unambiguously confirming the identity of EGMS, its diester counterpart, and any unknown impurities by comparing their mass spectra to library databases or by interpreting fragmentation patterns. gcms.cz For trace-level detection, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity for specific target compounds. fda.gov

Modern GC analysis almost exclusively uses capillary columns, which are long, narrow, open-tubular columns that provide significantly higher separation efficiency (resolution) than older packed columns. The choice of the stationary phase coated on the inner wall of the capillary is crucial for achieving separation.

For the analysis of fatty acid esters and glycols, columns with a range of polarities can be used.

High-Polarity Columns: Columns with a polyethylene glycol (PEG) stationary phase, often referred to as WAX columns (e.g., DB-WAX), are highly effective for separating polar analytes. nih.govmdpi.com The high polarity of the PEG phase allows for strong interactions with polar compounds, enabling good separation and peak resolution without the need for derivatization in some cases. mdpi.com

Mid-Polarity Columns: Columns such as those with a (14%-cyanopropyl-phenyl)-methylpolysiloxane stationary phase (e.g., Rtx-624) have been successfully used for determining the purity and impurities of ethylene glycol, demonstrating good repeatability and sensitivity. nih.gov

Sol-Gel Technology: Advanced column preparation techniques, such as sol-gel chemistry, have been used to create highly stable, surface-bonded PEG stationary phases. These columns exhibit outstanding thermal stability (up to 320°C) and excellent chromatographic performance, providing a high number of theoretical plates for superior separation. nih.gov

The use of narrow-bore capillary columns (e.g., 0.1 mm internal diameter) can significantly speed up the separation process while maintaining high resolution, a technique known as "Fast GC". gcms.cz

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another key analytical technique for the characterization of EGMS. It is particularly well-suited for separating compounds that are non-volatile, thermally unstable, or have high molecular weights, which can be challenging for GC. cdc.gov HPLC separates components in a liquid mobile phase as they pass through a column packed with a solid stationary phase.

HPLC methods have been developed for the analysis of ethylene glycol and its derivatives, often employing derivatization to enhance detection. nih.govnih.gov For instance, derivatization with benzoyl chloride allows for sensitive UV detection of glycols. nih.govupce.cz An HPLC procedure can separate ethylene glycol and an internal standard after derivatization with benzoyl chloride, followed by solid-phase extraction and analysis with UV detection. nih.gov This approach demonstrates excellent linearity and recovery, with a limit of detection around 10 mg/L. nih.gov

In normal-phase chromatography, the stationary phase is polar (e.g., silica (B1680970) gel), and the mobile phase is non-polar. This mode is effective for separating compounds based on differences in their polarity. EGMS, with its polar hydroxyl group and long non-polar fatty acid chain, is well-suited for this type of separation. Different components in a commercial EGMS product, such as the monoester, diester, and free stearic acid, possess different polarities and will interact with the silica gel stationary phase to varying degrees, allowing for their separation. The less polar ethylene glycol distearate would elute before the more polar ethylene this compound.

Table 2: Summary of Chromatographic Techniques for EGMS Analysis

| Technique | Primary Use | Sample Preparation | Common Column/Stationary Phase | Detector(s) |

|---|---|---|---|---|

| Gas Chromatography (GC) | Purity, Compositional Analysis, Impurity Profiling | Derivatization (e.g., Silylation) often required | Polyethylene Glycol (WAX), Polysiloxane | FID, MS |

| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile or thermally labile compounds | Derivatization (e.g., Benzoylation) for UV detection | Normal-Phase Silica Gel | UV, MS |

Challenges with UV Detection and the Use of Refractive Index Detectors

In the chromatographic analysis of ethylene this compound, particularly with High-Performance Liquid Chromatography (HPLC), the choice of detector is critical. The molecule lacks a significant chromophore, which is a part of a molecule that absorbs ultraviolet (UV) or visible light. This characteristic renders UV detectors, one of the most common detectors in HPLC, largely ineffective for its direct detection and quantification.

To overcome this limitation, analysts turn to universal detectors, with the Refractive Index (RI) detector being a primary choice. chromatographyonline.com An RI detector measures the difference in the refractive index between the mobile phase and the sample eluting from the column. chromatographyonline.com Because it responds to a bulk property of the analyte, it is capable of detecting virtually any compound, including those without UV absorbance like ethylene this compound. chromatographyonline.com

However, the universal nature of the RI detector also presents significant challenges. Its high sensitivity to physical changes necessitates stringent control over the analytical conditions. researchgate.net Key challenges include:

Temperature Sensitivity : The refractive index of a fluid is highly dependent on its temperature. Even minor fluctuations in the ambient or column temperature can cause significant baseline drift, making accurate quantification difficult. chromatographyonline.comresearchgate.net To mitigate this, RI detectors are housed in insulated compartments and are often thermostatically controlled. chromatographyonline.com

Pressure Sensitivity : Changes in the backpressure of the HPLC system can also affect the refractive index of the mobile phase, leading to baseline instability. chromatographyonline.comresearchgate.net

Mobile Phase Composition : The RI detector is extremely sensitive to changes in the composition of the mobile phase. This makes it incompatible with gradient elution, a technique where the solvent composition is changed during the analytical run to improve separation. researchgate.netchromatographyonline.com Consequently, only isocratic methods (constant mobile phase composition) can be employed when using an RI detector. chromatographyonline.com

Low Sensitivity : Compared to UV detectors, RI detectors generally offer lower sensitivity, requiring higher sample concentrations for detection. researchgate.netchromatographyonline.com

Separation of Mono- and Di-esters

The commercial production of ethylene this compound via the esterification of stearic acid with ethylene glycol can yield a mixture of products. The primary components of this mixture are the desired monoester (ethylene this compound) and the diester (ethylene glycol distearate), where both hydroxyl groups of the ethylene glycol molecule have reacted with stearic acid. The presence of unreacted starting materials may also occur.

For quality control and to ensure the product meets specifications for its intended use, the separation and quantification of these mono- and di-esters are essential. Chromatographic methods are the standard approach for achieving this separation. Techniques such as Gas Chromatography (GC) and HPLC are employed to resolve the different ester forms. researchgate.netwho.int The choice of column and mobile phase in HPLC, or the temperature program in GC, is optimized to provide a clear separation between the monoester and diester peaks, allowing for their individual quantification.

Spectroscopic Techniques for Structural Elucidation and Quantification

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique used to identify the functional groups present in a molecule. The FT-IR spectrum of ethylene this compound displays characteristic absorption bands that confirm its identity as a hydroxy-ester. researchgate.net

Key vibrational modes observed in the spectrum include:

A strong, broad absorption band corresponding to the O-H stretching of the hydroxyl group. scispace.comlibretexts.org

Sharp, intense bands in the C-H stretching region, originating from the long aliphatic chain of the stearate (B1226849) moiety. researchgate.netscispace.com

A very strong and sharp absorption peak characteristic of the C=O (carbonyl) stretching of the ester group. researchgate.netresearchgate.net

Bands corresponding to C-O stretching vibrations from both the ester and alcohol functionalities. scispace.com

The presence and position of these peaks provide a molecular fingerprint, allowing for the confirmation of the esterification and the identification of the key functional groups within the ethylene this compound molecule.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | ~3300 | Strong, Broad |

| C-H (Alkyl) | Stretching | 2850 - 2960 | Strong, Sharp |

| C=O (Ester) | Stretching | ~1740 | Very Strong, Sharp |

| C-O (Ester/Alcohol) | Stretching | 1100 - 1200 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structural elucidation. mdpi.com Both ¹H NMR and ¹³C NMR experiments provide detailed information about the carbon-hydrogen framework of ethylene this compound. core.ac.uk

In the ¹H NMR spectrum, distinct signals corresponding to the different types of protons in the molecule can be observed:

Signals from the protons of the ethylene glycol moiety (-OCH₂CH₂OH). The chemical shifts of these protons are influenced by the adjacent oxygen atoms. researchgate.netstackexchange.com

A triplet signal corresponding to the α-methylene protons (-CH₂-COO-) of the stearate chain, which is deshielded by the adjacent carbonyl group.

A complex multiplet for the numerous methylene protons (-CH₂-) in the long aliphatic chain.

A triplet at the highest field (lowest ppm) corresponding to the terminal methyl protons (-CH₃) of the stearate chain. stackexchange.com

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom in a unique chemical environment. spectrabase.com Key signals include the carbonyl carbon of the ester group at a low field, the carbons of the ethylene glycol unit, and the series of signals for the carbons in the long alkyl chain. spectrabase.com

| Assignment | Nucleus | Expected Chemical Shift (ppm) |

|---|---|---|

| Ester Carbonyl (C=O) | ¹³C | |

| Ester Methylene (-O-CH₂-C=O) | ¹³C | |

| Alcohol Methylene (-CH₂-OH) | ¹³C | |

| Stearate α-Methylene (-CH₂-C=O) | ¹³C | |

| Alkyl Chain Carbons (-CH₂-) | ¹³C | |

| Terminal Methyl Carbon (-CH₃) | ¹³C | |

| Alcohol Methylene Protons (-CH₂-OH) | ¹H | |

| Ester Methylene Protons (-O-CH₂-C=O) | ¹H | |

| Stearate α-Methylene Protons (-CH₂-C=O) | ¹H | |

| Alkyl Chain Protons (-CH₂-) | ¹H | |

| Terminal Methyl Protons (-CH₃) | ¹H |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For ethylene this compound (C₂₀H₄₀O₃), the expected molecular weight is approximately 328.53 g/mol . ottokemi.com

When coupled with a chromatographic technique like Gas Chromatography (GC-MS), it allows for the separation and identification of components in a mixture. bohrium.com In the mass spectrometer, the molecule is ionized and fragmented. The resulting mass spectrum shows a peak for the molecular ion (M⁺) or a related ion (e.g., [M+H]⁺), which confirms the molecular weight. gcms.cz

The fragmentation pattern provides structural information. For ethylene this compound, characteristic fragments would likely arise from the cleavage of the ester bond, the loss of the ethylene glycol moiety, or the fragmentation along the long alkyl chain of the stearate group. nih.govnih.gov Analyzing these fragments helps to confirm the identity of the fatty acid and the alcohol components of the ester.

Other Analytical Parameters and Quality Control

Beyond specific instrumental analyses, several classical chemical tests are used for the quality control of ethylene this compound. These parameters help to ensure the purity of the product and quantify the levels of reactants and byproducts. scribd.com

| Parameter | Description | Typical Specification |

|---|---|---|

| Acid Value | Measures the amount of free stearic acid remaining in the product. It is expressed in mg of potassium hydroxide (B78521) (KOH) required to neutralize the free acid in one gram of the sample. | < 6 mg KOH/g ottokemi.com |

| Saponification Value | Indicates the total amount of free and esterified acid. It is the mg of KOH required to saponify one gram of the ester. This value is related to the average molecular weight of the ester. | 170 - 190 mg KOH/g ottokemi.com |

| Iodine Value | Measures the degree of unsaturation (number of double bonds) in the fatty acid chain. For a stearate-based product, this value should be very low, as stearic acid is saturated. | < 1 g I₂/100g ottokemi.com |

| Melting Point | The temperature at which the solid waxy substance transitions to a liquid. It is a useful indicator of purity. | 54 - 60 °C ottokemi.com |

These analytical methodologies, from advanced spectroscopic and chromatographic techniques to fundamental quality control tests, provide a comprehensive framework for the characterization of ethylene this compound, ensuring it meets the required standards for its diverse applications.

Acid Value Determination for Esterification Completion

The synthesis of ethylene this compound is achieved through the esterification of stearic acid with ethylene glycol. To monitor the progress and confirm the completion of this reaction, the determination of the acid value is a critical analytical parameter. The acid value is defined as the number of milligrams of potassium hydroxide (KOH) required to neutralize the free fatty acids present in one gram of the sample. antpedia.com A high acid value indicates a significant amount of unreacted stearic acid, signifying an incomplete esterification process.

The standard method for this analysis is typically based on principles outlined in ASTM D1980, which covers the determination of acid value in fatty acids. astm.orgiteh.ai The procedure involves dissolving a weighed amount of the ethylene this compound sample in a suitable neutralized solvent, such as a mixture of alcohol and ether. slideshare.net This solution is then titrated with a standardized solution of potassium hydroxide using a phenolphthalein indicator. antpedia.com The endpoint is reached when a faint pink color persists, indicating that all free stearic acid has been neutralized. slideshare.net The reaction must be monitored until the acid value drops below a specified limit, often below 3 mg KOH/g, to ensure the synthesis is complete. google.com

| Parameter | Methodology | Key Reagent | Typical Endpoint Specification | Reference Standard |

|---|---|---|---|---|

| Acid Value | Titration | Potassium Hydroxide (KOH) | < 3.0 mg KOH/g | ASTM D1980 astm.orgiteh.ai |

Research findings demonstrate a direct correlation between reaction time and the reduction in acid value. For instance, in a typical synthesis process, the acid value is periodically measured, and the reaction is considered complete when the value stabilizes at a low level, indicating maximum conversion of the fatty acid into its ester form. google.com

Moisture Content Analysis

Water content is another crucial quality parameter for ethylene this compound, as excess moisture can affect the product's stability, texture, and performance in formulations. The most reliable and widely accepted method for determining trace amounts of water in esters is the Karl Fischer titration. kyoto-kem.commcckf.comwikipedia.org This method is highly selective for water and is superior to other techniques like loss-on-drying, which can also measure the loss of any volatile components. mcckf.commcckf.com

The Karl Fischer titration is based on a chemical reaction where iodine reacts stoichiometrically with water in the presence of sulfur dioxide, an alcohol (like methanol), and a base (such as imidazole). wikipedia.org There are two main types of Karl Fischer titration used for this purpose:

Volumetric Titration : This method is suitable for samples with higher moisture content (typically >0.1%). A solvent is first titrated to a dry endpoint, then the sample is introduced, and the Karl Fischer reagent containing a known concentration of iodine is added via a burette until the endpoint is reached again, which is detected potentiometrically. mcckf.com

Coulometric Titration : This technique is ideal for samples with very low moisture content (from a few parts per million up to 1%). In this method, iodine is generated electrochemically in the titration cell. The amount of charge required to generate enough iodine to react with all the water in the sample is measured, and from this, the absolute amount of water is calculated. mcckf.com

For esters like ethylene this compound, which are generally soluble in standard Karl Fischer solvents, direct titration is a straightforward and accurate procedure. kyoto-kem.commcckf.com

| Parameter | Recommended Method | Principle | Applicability | Reference Standards |

|---|---|---|---|---|

| Moisture Content | Karl Fischer Titration | Reaction of water with iodine and sulfur dioxide | Trace to percentage levels | ISO 760, ASTM E203 kyoto-kem.com |

Advanced Techniques for Trace Impurity Detection

The manufacturing process of ethylene this compound, which involves ethylene oxide as a precursor to ethylene glycol, can potentially lead to the formation of trace-level impurities such as residual ethylene oxide and its byproduct, 1,4-dioxane. frontiersin.orgeuropa.eu Both of these substances are considered hazardous, making their detection and quantification essential for product safety. europa.euchromatographyonline.com

Gas chromatography (GC) is the primary analytical technique for the determination of these volatile impurities. cdc.govnih.govazom.com To enhance sensitivity and handle the non-volatile sample matrix, headspace gas chromatography (HS-GC) is often employed. semanticscholar.orguw.edu.pl In this method, the sample is heated in a sealed vial, allowing the volatile impurities to partition into the gas phase (headspace) above the sample. A portion of this gas is then injected into the gas chromatograph for separation and detection. semanticscholar.org

Key aspects of these advanced methods include:

Detector: A Flame Ionization Detector (FID) is commonly used for its sensitivity to organic compounds. chromatographyonline.comazom.com For greater specificity and lower detection limits, Mass Spectrometry (MS) can be coupled with GC (GC-MS). cdc.govnih.gov

Column: Capillary columns, such as those with a polyethylene glycol (PEG) stationary phase (e.g., HP-INNOWAX), are used to achieve efficient separation of the target impurities from other volatile components. frontiersin.orguw.edu.pl